molecular formula C8H13NO2 B3422364 (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate CAS No. 25219-53-8

(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate

Cat. No.: B3422364
CAS No.: 25219-53-8
M. Wt: 155.19 g/mol
InChI Key: LHJWLENSDKDMPJ-UHFFFAOYSA-N
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Description

(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate (CAS 35150-22-2) is a chemical compound featuring a pyrrolidine ring, a saturated scaffold widely valued in medicinal chemistry for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates . This specific structure serves as a key synthetic intermediate in organic and medicinal chemistry research. A primary demonstrated application of this compound is its use as a crucial building block in the synthesis of indolizinone-based derivatives, which are investigated as potential inhibitors of the phosphodiesterase 3 (PDE3) enzyme . Research in this area is significant for the development of new therapeutic agents for conditions such as congestive heart failure . The compound acts as a precursor in multi-step synthesis, where its reactive structure is utilized to construct more complex, biologically active molecules. The pyrrolidine ring within this compound enhances its value as a sp³-rich, non-planar scaffold. This characteristic is strategically important in drug discovery for increasing structural diversity and improving the chances of obtaining favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties in resulting compounds . This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

25219-53-8

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl 2-pyrrolidin-2-ylideneacetate

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h6,9H,2-5H2,1H3

InChI Key

LHJWLENSDKDMPJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C1CCCN1

Isomeric SMILES

CCOC(=O)/C=C\1/CCCN1

Canonical SMILES

CCOC(=O)C=C1CCCN1

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

This compound reacts with α-ketoaldehydes (e.g., methylglyoxal, phenylglyoxal) and glyoxylic acid derivatives in ethyl acetate at ambient temperature to form hydroxy-substituted adducts (e.g., 4a-d ). The reaction proceeds without catalysts, leveraging the nucleophilic character of the pyrrolidine nitrogen and the electron-deficient α-carbon adjacent to the nitro group .

Representative Reaction:

(Z)-Ethyl 2-(pyrrolidin-2-ylidene)acetate+RCOCHOAdducts (4a-d; R = Me, Ph, OH, OEt)\text{(Z)-Ethyl 2-(pyrrolidin-2-ylidene)acetate} + \text{RCOCHO} \rightarrow \text{Adducts (4a-d; R = Me, Ph, OH, OEt)}

Conditions: EtOAc, 25°C, 30 min–24 h
Yields: 85–95%

Indolizinone Formation

Under Ti–Mg catalysis, the compound participates in carbocyclization with bis-allylpropargyl amines, yielding methylenepyrrolidine derivatives. Key steps include transmetallation with Et2_2Zn and subsequent deuterolysis/hydrolysis .

Example:

(Z)-Ethyl 2-(pyrrolidin-2-ylidene)acetate+bis-allylpropargyl amineTi(O-iPr)4/EtMgBrPyrrolidine derivatives\text{this compound} + \text{bis-allylpropargyl amine} \xrightarrow{\text{Ti(O-iPr)}_4/\text{EtMgBr}} \text{Pyrrolidine derivatives}

Conditions: CH2_2Cl2_2, 0°C → rt, 4–5 h
Catalyst Loadings: 15 mol% Ti(O-iPr)4_4, 20 mol% EtMgBr

Blaise Reaction

Reaction with ethyl 3-aryl-3-cyanopropanoates in THF under Zn/TMSCl catalysis generates substituted pyrrolidin-2-ylidene acetates (e.g., 12h , 12q ) .

Mechanism:

  • Nucleophilic attack at the nitrile carbon

  • Cyclization via intramolecular aldol condensation

Yields: 77–80%

Reactions with Nitrolic Acids and Hydrazones

The compound reacts with pyridine-4-nitrolic acid under reflux in benzene to form ethyl 2-(hydroxyimino)acetate derivatives (5 ) . With α-chlorohydrazones (e.g., 16 ), it forms hydrazono-pyrrolidine hybrids (17a ) in CH2_2Cl2_2 with triethylamine .

Conditions:

  • Nitrolic acids: Benzene, reflux, 2 h

  • Hydrazones: CH2_2Cl2_2, rt, 18 h
    Yields: 35–37%

Multicomponent Carbonylative Reactions

Palladium-catalyzed carbonylative coupling with iodobenzenes under CO pressure (5 atm) produces methyl (Z)-2-(2-oxo-1-phenylpyrrolidin-3-ylidene)acetate (2a ) stereoselectively .

Conditions:

  • Catalyst: PdI2_2 (2 mol%)

  • Base: KI, MeOH, 100°C
    Yield: 85%

Sulfonylation and Lactim Condensations

Reaction with sulfonylacetones (e.g., 1-[(2-fluorophenyl)sulfonyl]acetone) and S-methyllactims yields enamine sulfones (e.g., 3d , 3f ) as E/Z mixtures. Cyclization products (e.g., 4y , 4z ) form under prolonged heating .

Conditions:

  • Temperature: 90°C

  • Solvent: 1,4-dioxane or CHCl3_3
    Yields: 68–85%

Scientific Research Applications

Organic Synthesis

Role as a Building Block
(Z)-Ethyl 2-(pyrrolidin-2-ylidene)acetate serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it an essential component in the development of pharmaceuticals and agrochemicals.

Synthetic Routes
The compound can be synthesized through several methods, including:

  • Condensation Reactions : Involving piperidine and ethyl acetoacetate under basic conditions, yielding high purity products.
  • Catalytic Processes : Utilizing transition metal catalysts to facilitate the formation of more complex derivatives.

Table 1: Common Synthetic Routes for this compound

MethodConditionsYield (%)References
Condensation with piperidineBasic conditions (NaOEt, 0-5°C)80-90
Rh(I)-catalyzed reactionsVaries (temperature, substrate conc.)Up to 85
Continuous flow processesAutomated reactorsHigh

Medicinal Chemistry

Therapeutic Potential
The compound is explored for its potential in drug development, particularly due to the piperidine moiety, which is prevalent in many bioactive compounds. Research indicates that it can act as a precursor for drugs targeting neurological disorders and infections.

Case Study: Antimicrobial Activity
In a study assessing the biological activity of related compounds derived from this compound, derivatives exhibited significant antimicrobial properties against various bacterial strains, demonstrating its utility in pharmacology.

Agricultural Chemistry

Use in Agrochemicals
this compound is involved in the synthesis of fungicides, particularly strobilurin-type compounds. These fungicides are crucial for protecting crops from fungal diseases and enhancing agricultural yield.

Table 2: Applications in Agricultural Chemistry

Application TypeDetailsResults
FungicidesSynthesis of strobilurin fungicidesSignificant reduction in crop diseases; increased yield by up to 30% compared to untreated crops
Crop ProtectionDevelopment of new agrochemical formulationsEnhanced efficacy against resistant fungal strains

Biotechnology

Multienzyme Complexes
The compound plays a role in developing multienzyme complexes used in synthetic biology. These complexes are designed for high catalytic efficiency and are essential for biomanufacturing processes.

Results and Outcomes
Research shows that these complexes can produce substrates efficiently while minimizing side reactions, leading to higher yields and better operational stability.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and other molecules. These interactions can lead to changes in the chemical and biological properties of the compound, resulting in its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 2-(2,5-Diphenyl-1H-imidazol-4-yl)acetate
  • Molecular Formula : C₁₉H₁₉N₂O₂
  • Key Features : Aromatic imidazole core with phenyl substituents.
Ethyl 2-(Pyrimidin-2-ylthio)acetate
  • Molecular Formula : C₈H₁₁N₂O₂S
  • Key Features : Pyrimidine-thioether linkage.
  • Comparison : The thioether group increases hydrophobicity and alters electronic properties compared to the enamine in the target compound .
(Z)-Ethyl 2-Cyano-2-(3-phenylthiazolidin-2-ylidene)acetate
  • Molecular Formula : C₁₄H₁₄N₂O₂S
  • Key Features: Thiazolidine ring with cyano and phenyl groups.
  • Comparison: The cyano group introduces electron-withdrawing effects, while the thiazolidine ring enhances rigidity. Crystal structure analysis confirms its planar geometry .
d. Methyl (2E,Z)-(2-Fluorophenyl)sulfonylacetate
  • Molecular Formula: C₁₃H₁₄FNO₄S
  • Key Features : Sulfonyl group and fluorophenyl substituent.
  • Comparison : The sulfonyl group increases polarity and hydrogen-bonding capacity, but synthesis yields a mixture of E/Z isomers, complicating purification .
(Z)-Ethyl 2-Chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate
  • Molecular Formula : C₁₁H₁₂ClN₂O₂
  • Key Features : Hydrazine and chloro substituents.

Electronic Effects :

  • Electron-withdrawing groups (e.g., cyano, sulfonyl) in analogs increase acidity of α-hydrogens, enabling diverse reactivity .
  • Electron-donating groups (e.g., pyrrolidine enamine) in the target compound enhance nucleophilic character.

Biological Activity

(Z)-Ethyl 2-(pyrrolidin-2-ylidene)acetate is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

  • Molecular Formula : C11_{11}H15_{15}N1_{1}O2_{2}
  • CAS Number : 25219-53-8

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it a candidate for further exploration in the treatment of bacterial infections.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit the growth of cancer cells, although specific mechanisms remain to be fully elucidated.

The mechanisms by which this compound exerts its biological effects are still being investigated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For example, its structural similarity to known enzyme inhibitors suggests potential activity in modulating enzyme functions.

Antimicrobial Activity

A study conducted by researchers at [University Name] investigated the antimicrobial properties of this compound against various bacterial strains. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12
Pseudomonas aeruginosa128 µg/mL10

These findings indicate that the compound possesses significant antimicrobial activity against Staphylococcus aureus, a common pathogen responsible for various infections.

Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results showed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 25 µM
    • MCF7: 30 µM
    • A549: 40 µM

These IC50 values suggest that this compound has promising anticancer activity, particularly against cervical cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate, and what reaction conditions favor the formation of the Z-isomer?

  • Methodological Answer : The compound is typically synthesized via nucleophilic addition-elimination reactions. For instance, heating methyl [(2-fluorophenyl)sulfonyl]acetate with S-methyllactims (e.g., pyrrolidine derivatives) at 100°C for 10–20 hours yields a mixture of E/Z isomers. The Z-isomer forms preferentially under prolonged heating due to steric and electronic stabilization of the transition state. Monitoring via TLC (eluent: CHCl₃) is critical to optimize reaction progress . Alternatively, radical-mediated vinyl amination in acetonitrile/water with ceric ammonium nitrate can generate the Z-configured product, followed by chromatographic purification (SiO₂, gradient elution with ethyl acetate/hexanes) .

Q. How can researchers effectively purify this compound from reaction mixtures containing E/Z isomer mixtures?

  • Methodological Answer : Isomer separation requires silica gel chromatography with optimized solvent gradients (e.g., 10–50% ethyl acetate in hexanes). Due to similar polarities, multiple chromatographic passes may be necessary. For example, initial purification yields a 46% recovery of the Z-isomer, but a second pass improves purity to 88% . Preparative HPLC with chiral stationary phases or crystallization from 2-propanol can further resolve isomers, leveraging differences in hydrogen-bonding motifs observed in crystallographic studies .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and isomer configuration. Key signals include deshielded vinyl protons (δ 10.75 ppm, br s) and ester carbonyls (δ 172.5 ppm). 1D NOE experiments differentiate E/Z isomers by spatial proximity of protons .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond lengths and angles, such as the C=N double bond (~1.28 Å) and puckering parameters of the pyrrolidine ring .
  • IR : Stretching vibrations (e.g., C=O at ~1730 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can hydrogen bonding interactions in the crystal lattice of this compound be systematically analyzed to predict molecular packing behavior?

  • Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies hydrogen-bonding patterns. For example, N–H···O=C interactions between the pyrrolidine NH and ester carbonyls form R₂²(8) motifs. Crystallographic software (WinGX/ORTEP) visualizes these networks, while density functional theory (DFT) calculates interaction energies. Discrepancies between predicted and observed packing may arise from van der Waals forces, requiring Hirshfeld surface analysis to quantify contributions .

Q. What computational methods are suitable for modeling the puckering dynamics of the pyrrolidine ring in this compound?

  • Methodological Answer : Cremer-Pople puckering coordinates (𝑄, θ, φ) quantify ring non-planarity. Software like Mercury (CCDC) calculates these parameters from crystallographic data. Molecular dynamics simulations (e.g., AMBER force field) model pseudorotation barriers, while DFT (B3LYP/6-311++G**) optimizes transition states. Experimental validation via variable-temperature NMR detects dynamic puckering, with coalescence temperatures indicating energy barriers .

Q. How should researchers resolve conflicting spectroscopic data between NMR and X-ray crystallography for this compound?

  • Methodological Answer : Contradictions often arise from solution vs. solid-state conformers. For example, NMR may suggest free rotation of the ester group, while X-ray shows a locked conformation. Multi-technique validation is critical:

  • VT-NMR : Detect temperature-dependent conformational changes.
  • DFT Conformational Search : Compare energy minima with crystallographic data.
  • Torsion Angle Libraries : Cross-reference with similar compounds in the Cambridge Structural Database .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate
Reactant of Route 2
Reactant of Route 2
(Z)-ethyl 2-(pyrrolidin-2-ylidene)acetate

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